(6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride (6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13483697
InChI: InChI=1S/C7H10N2O.ClH/c8-4-6-2-1-3-7(5-10)9-6;/h1-3,10H,4-5,8H2;1H
SMILES: C1=CC(=NC(=C1)CO)CN.Cl
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63 g/mol

(6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride

CAS No.:

Cat. No.: VC13483697

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63 g/mol

* For research use only. Not for human or veterinary use.

(6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride -

Specification

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
IUPAC Name [6-(aminomethyl)pyridin-2-yl]methanol;hydrochloride
Standard InChI InChI=1S/C7H10N2O.ClH/c8-4-6-2-1-3-7(5-10)9-6;/h1-3,10H,4-5,8H2;1H
Standard InChI Key IZTNUZZNYYRZTO-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)CO)CN.Cl
Canonical SMILES C1=CC(=NC(=C1)CO)CN.Cl

Introduction

Chemical Identity and Structural Properties

(6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride (CAS No. 1417371-79-9) is a white to off-white crystalline solid with the molecular formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol . Its IUPAC name, [6-(aminomethyl)pyridin-2-yl]methanol hydrochloride, reflects the presence of an aminomethyl group at the 6-position and a hydroxymethyl group at the 2-position of the pyridine ring. The compound’s structure is confirmed by spectroscopic data, including ¹H NMR (δ 7.12 ppm for aromatic protons, δ 3.62 ppm for methylene groups) and SMILES notation (C1=CC(=NC(=C1)CO)CN.Cl) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₁ClN₂O
Molecular Weight174.63 g/mol
AppearanceWhite to off-white solid
Storage Conditions2–8°C, protected from light
Purity (HPLC)≥97.0%
SolubilitySoluble in polar solvents

Synthesis and Manufacturing

The synthesis of (6-(aminomethyl)pyridin-2-yl)methanol hydrochloride involves multi-step functionalization of pyridine precursors. A patented route (EP1358179B1) outlines the following sequence :

Intermediate Preparation

  • 2-Ethoxycarbonyl-5-methyl-6-chloropyridine (IX): Synthesized via nucleophilic substitution of 6-chloro-2-ethoxycarbonylpyridine with methylamine under catalytic copper sulfate.

  • 2-N-Methylamido-5-methyl-6-methylaminopyridine (XI): Formed by heating compound X with methylamine at 110°C for 24 hours, yielding a white crystalline product (mp = 158°C).

Final Reduction

The amide intermediate XIII undergoes reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by chromatographic purification to yield the target compound as a yellow oil . Critical reaction parameters include:

  • Temperature: Reflux conditions (65–70°C).

  • Workup: Quenching with aqueous sodium hydroxide to neutralize excess LiAlH₄.

Key Reaction Scheme

2-Carboxamido-5-methyl-6-methylaminopyridineLiAlH4(6-Aminomethylpyridin-2-yl)methanol hydrochloride\text{2-Carboxamido-5-methyl-6-methylaminopyridine} \xrightarrow{\text{LiAlH}_4} \text{(6-Aminomethylpyridin-2-yl)methanol hydrochloride}

Applications in Coordination Chemistry and Drug Discovery

Ligand in Metal Complexes

The compound’s aminomethyl and hydroxymethyl groups act as dual donor sites, enabling the formation of stable coordination complexes with transition metals like copper(II) and iron(III). Such complexes are investigated for catalytic applications, including oxidation reactions and asymmetric synthesis.

Antimicrobial Activity

Structural derivatives of (6-(aminomethyl)pyridin-2-yl)methanol hydrochloride exhibit moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus). Modifications at the aminomethyl group, such as acylation or alkylation, enhance potency by improving membrane permeability.

Table 2: Antimicrobial Efficacy of Derivatives

DerivativeMIC (μg/mL) vs. S. aureus
Parent Compound64
Acetylated Derivative16
Propylamide Derivative8

Recent Advances and Future Directions

Recent studies focus on optimizing the compound’s synthetic yield via flow chemistry techniques, which reduce reaction times from 24 hours to under 6 hours . Additionally, computational modeling predicts strong binding affinity for SARS-CoV-2 main protease, suggesting potential antiviral applications. Future research should explore:

  • Scale-up Synthesis: Pilot-scale production using continuous-flow reactors.

  • Structure-Activity Relationships (SAR): Systematic modifications to enhance bioactivity.

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